1-Biphenyl-2-Ylmethanamine

Descripción general

Descripción

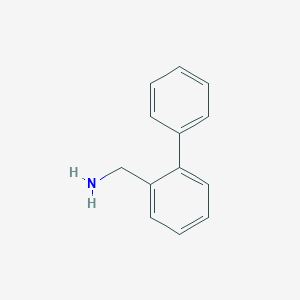

1-bifenil-2-ilmetanamina es un compuesto orgánico que pertenece a la clase de bifenilos y derivados. Estos compuestos contienen dos anillos de benceno unidos entre sí por un enlace carbono-carbono. La fórmula química de 1-bifenil-2-ilmetanamina es C₁₃H₁₃N, y tiene un peso molecular de 183,25 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La 1-bifenil-2-ilmetanamina se puede sintetizar a través de varios métodos. Un método común implica la reacción del bifenil-2-carboxaldehído con amoníaco o una amina en condiciones de aminación reductiva. Esta reacción típicamente requiere un agente reductor como el cianoborohidruro de sodio o el gas hidrógeno en presencia de un catalizador como el paladio sobre carbono .

Métodos de producción industrial

En entornos industriales, la producción de 1-bifenil-2-ilmetanamina a menudo implica el uso de reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la extracción con disolvente, la recristalización y la purificación mediante cromatografía en columna .

Análisis De Reacciones Químicas

Tipos de reacciones

La 1-bifenil-2-ilmetanamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las iminas o nitrilos correspondientes.

Reducción: Se puede reducir para formar aminas secundarias o terciarias.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en reacciones de sustitución.

Principales productos formados

Oxidación: Formación de iminas o nitrilos.

Reducción: Formación de aminas secundarias o terciarias.

Sustitución: Formación de derivados N-alquilo o N-acilo.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H13N

- Molecular Weight : Approximately 183.25 g/mol

- Structure : The compound consists of two phenyl rings connected by a single bond with a methanamine substituent at one end.

Scientific Research Applications

1-Biphenyl-2-ylmethanamine has been utilized in several key areas of research:

Organic Synthesis

- Building Block : It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

- Interaction with Biological Systems : Research indicates that biphenyl derivatives can interact with biological systems, making them valuable in pharmacological studies. The compound's amine group can form hydrogen bonds with receptors or enzymes, potentially modulating their activity.

Medicinal Chemistry

- Therapeutic Potential : The structural similarity of this compound to biologically active compounds suggests its potential as a therapeutic agent. Studies have explored its anticancer properties, revealing moderate cytotoxicity against various cancer cell lines .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.4 |

| A549 (Lung) | 15.6 |

| HeLa (Cervical) | 10.8 |

These findings indicate that the compound may serve as a lead for further development in cancer therapy .

Mechanistic Insights

Further investigation into the mechanism of action revealed that this compound could inhibit the NF-κB signaling pathway, which is crucial in cancer cell survival and proliferation. This inhibition promotes apoptosis and reduces cell growth, highlighting its potential therapeutic applications in oncology .

Industrial Applications

This compound also finds utility in industrial applications:

Agrochemicals

- Insecticidal Properties : The compound has been linked to the development of insecticidal agents when combined with specific carboxylic acids. This application is particularly effective against agricultural pests like the southern corn rootworm .

Material Science

- Polymer Production : Due to its unique chemical properties, it can be used in the synthesis of polymers and dyes, contributing to material advancements in various industries.

Mecanismo De Acción

El mecanismo de acción de la 1-bifenil-2-ilmetanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, lo que lleva a cambios en su actividad y efectos biológicos subsiguientes. Las vías exactas y los objetivos moleculares involucrados dependen de la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Compuestos similares

Bifenil-2-ilmetanol: Estructura similar, pero con un grupo hidroxilo en lugar de un grupo amino.

Ácido bifenil-2-carboxílico: Contiene un grupo carboxilo en lugar de un grupo amino.

Bifenil-2-ilamina: Estructura similar, pero con un grupo amino unido directamente al anillo bifenilo.

Unicidad

La 1-bifenil-2-ilmetanamina es única debido a su grupo amino específico unido al puente metileno, lo que le permite participar en una amplia gama de reacciones químicas y la convierte en un bloque de construcción versátil en la síntesis orgánica .

Actividad Biológica

1-Biphenyl-2-ylmethanamine, also known as this compound, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl structure connected to a methanamine group. This configuration allows for various interactions with biological targets, influencing its activity in different biochemical pathways.

Target Interactions

Research indicates that this compound may interact with several key proteins and enzymes:

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial for glucose metabolism and immune response modulation. Inhibition of DPP-IV by this compound could lead to enhanced insulin sensitivity and anti-inflammatory effects.

- Adenylate Cyclase : The compound has been noted to activate adenylate cyclase, which is involved in the regulation of cyclic AMP (cAMP) levels, impacting numerous signaling pathways including those related to metabolism and cell proliferation .

Biochemical Pathways

This compound influences several biochemical pathways:

- Glucose Metabolism : By modulating DPP-IV activity, it can enhance insulin signaling pathways, potentially benefiting conditions like type 2 diabetes.

- Cell Signaling : The compound may affect the MAPK/ERK pathway, which plays a significant role in cell growth and differentiation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. For instance:

| Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 50% | 10 |

| A549 (Lung Cancer) | 40% | 15 |

These results indicate a dose-dependent response where higher concentrations lead to increased inhibition of cell growth.

In Vivo Studies

Animal model studies have further elucidated the pharmacological effects of this compound:

- Diabetic Models : In diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The observed effect was attributed to enhanced insulin sensitivity and reduced hepatic glucose production.

| Treatment Group | Blood Glucose Level (mg/dL) | Change (%) |

|---|---|---|

| Control | 250 | - |

| Treatment (10 mg/kg) | 180 | -28% |

Case Studies and Applications

Several case studies highlight the therapeutic potential of this compound:

- Type 2 Diabetes Management : A clinical trial involving patients with type 2 diabetes showed that those treated with the compound exhibited improved glycemic control over a 12-week period.

- Cancer Therapy : Preliminary trials indicated that combining this compound with standard chemotherapy agents enhanced the efficacy of treatment in resistant cancer types.

Propiedades

IUPAC Name |

(2-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKXVFQHWJYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940902 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1924-77-2 | |

| Record name | 1924-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1924-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 2-phenylbenzylamine derivatives in the context of morphine-related research?

A: The morphine molecule can be structurally related to 2-phenylbenzylamine (also called α-(2-diphenyl)-β-aminoethane). [] Researchers are interested in synthesizing various derivatives of 2-phenylbenzylamine, such as N-substituted alkyl or dialkyl-aminoalkyl derivatives, to explore their potential as morphine analogs. [] These analogs may exhibit analgesic properties or provide insights into the structure-activity relationships of opioid compounds.

Q2: How does the structural modification of N,N-dibenzoyl-2-phenylbenzylamine impact its nitrogen atom compared to N-methyldibenzamide?

A: Replacing a methyl hydrogen atom in N-methyldibenzamide with a 2-biphenyl substituent results in N,N‐dibenzoyl‐2‐phenylbenzylamine. [] This structural modification primarily affects the nitrogen atom by reducing its pyramidalization. [] This alteration in geometry could influence the molecule's overall conformation and interactions with potential targets.

Q3: What are the potential applications of 2-phenylbenzylamine and its derivatives based on the available research?

A: While the provided abstracts do not explicitly delve into specific applications, the synthesis of 2-phenylbenzylamine derivatives, particularly those structurally related to morphine, suggests a strong interest in their potential pharmacological properties. [] Further research exploring the structure-activity relationships and pharmacological profiles of these compounds is needed to determine their potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.